molecular formula C14H13ClFN B1319619 3-Chloro-4-fluoro-N-phenethylaniline CAS No. 940366-17-6

3-Chloro-4-fluoro-N-phenethylaniline

Cat. No.: B1319619
CAS No.: 940366-17-6
M. Wt: 249.71 g/mol
InChI Key: ACQQPRRJBRWVNO-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Amines in Chemical Research

The incorporation of halogen atoms into aromatic amines, such as aniline, profoundly influences their reactivity and physical properties. rsc.org Halogens like chlorine and fluorine are highly electronegative, which can alter the electron density of the aromatic ring and affect its susceptibility to electrophilic substitution reactions. sundarbanmahavidyalaya.inresearchgate.net This modification is a key strategy in the synthesis of a wide range of organic compounds. ncert.nic.in

The presence of halogens can also introduce specific steric and electronic effects that are crucial for tuning the biological activity of a molecule. For instance, the chlorine and fluorine atoms in the 3- and 4-positions of the aniline ring of the parent compound, 3-chloro-4-fluoroaniline (B193440), create a distinct substitution pattern that can influence how the molecule interacts with biological targets. asiapharmaceutics.info Furthermore, halogenated aromatic compounds are widely used as starting materials in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The parent compound, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comverifiedmarketresearch.com It is used in the production of novel antibiotics and herbicides. google.com The synthesis of 3-chloro-4-fluoroaniline itself can be achieved through the hydrogenation of 3-chloro-4-fluoronitrobenzene. google.com

Role of Phenethylamine Scaffolds in Molecular Design

The phenethylamine scaffold consists of a phenyl ring attached to an ethylamine side chain. This structural motif is found in a wide variety of naturally occurring and synthetic compounds with significant biological activity. nih.govresearchgate.net Endogenous catecholamines such as dopamine and norepinephrine, which are crucial neurotransmitters, are based on the phenethylamine structure. nih.gov

In medicinal chemistry, the phenethylamine framework is considered a "privileged scaffold" because it can interact with a diverse range of biological targets. researchgate.netnih.gov By modifying the substituents on the phenyl ring and the amine group, chemists can design molecules with specific pharmacological properties. mdpi.com The flexibility of the ethylamine chain allows the molecule to adopt different conformations, which can be critical for binding to receptors and enzymes. nih.gov

The phenethylamine moiety's role as a key component in drug-like entities has been well-recognized by the drug discovery community. researchgate.net Its presence in a molecule can confer desirable properties such as improved metabolic stability and bioavailability.

Structural Context of 3-Chloro-4-fluoro-N-phenethylaniline within Contemporary Organic Chemistry

This compound is a secondary amine that combines the features of a halogenated aromatic amine and a phenethylamine. The "N-phenethyl" designation indicates that the phenethyl group is attached to the nitrogen atom of the 3-chloro-4-fluoroaniline core. This linkage creates a more complex and sterically hindered molecule compared to its parent aniline.

The synthesis of N-substituted anilines is a common transformation in organic chemistry. For instance, the related compound N-(2-chloroacetyl)-3-chloro-4-fluoroaniline can be synthesized by reacting 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base like pyridine. prepchem.com This highlights a potential synthetic route to N-substituted derivatives of 3-chloro-4-fluoroaniline.

The physicochemical properties of the parent compound, 3-chloro-4-fluoroaniline, provide a baseline for understanding the properties of its N-phenethyl derivative.

Physicochemical Properties of 3-Chloro-4-fluoroaniline

Property Value
Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol sigmaaldrich.com
Melting Point 42-45 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 227-230 °C sigmaaldrich.comchemicalbook.com
Flash Point 110 °C merckmillipore.com
Density 1.59 g/cm³ sigmaaldrich.commerckmillipore.com

Note: This data is for the parent compound 3-chloro-4-fluoroaniline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQQPRRJBRWVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Fluoro N Phenethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR data, which would provide information about the chemical environment of hydrogen atoms within the 3-Chloro-4-fluoro-N-phenethylaniline molecule, is not available in the searched scientific literature. Such data would typically include chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) for each unique proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR spectral data for this compound, which would identify all unique carbon environments in the molecule, could not be located. This analysis would have provided the chemical shifts of the carbon atoms in both the substituted aniline and the phenethyl moieties.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. However, no specific ¹⁹F NMR data for this compound, which would offer insights into the electronic environment of the fluorine atom on the aniline ring, was found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced two-dimensional NMR techniques are instrumental in definitively assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. No studies employing COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural analysis of this compound have been identified in the public domain.

Vibrational Spectroscopy for Molecular Structure Determination

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Specific Fourier Transform Infrared (FTIR) spectroscopy data for this compound is not documented in the available literature. An FTIR spectrum would have revealed the characteristic vibrational frequencies of the functional groups present, such as the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, and the C-Cl and C-F bonds.

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound could be located in the reviewed literature. A theoretical analysis would be purely speculative without experimental data for validation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the nominal and exact mass can be calculated based on the chemical formula (C₁₄H₁₃ClFN), no published experimental mass spectrometry data was found for this compound.

No experimental HRMS data confirming the exact mass of this compound is available in the scientific literature.

No studies detailing the fragmentation patterns of this compound through tandem mass spectrometry were identified. Analysis of fragmentation pathways requires experimental MS/MS spectra.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been characterized by X-ray crystallography according to available records.

No published reports on the single-crystal X-ray diffraction of this compound exist, meaning information on its crystal system, space group, and unit cell dimensions is unknown.

No powder X-ray diffraction patterns for this compound are available in the public domain.

Theoretical and Computational Investigations of 3 Chloro 4 Fluoro N Phenethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For derivatives of aniline, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and compute vibrational frequencies. researchgate.net For instance, in studies of similar halogenated anilines, DFT has been successfully used to predict spectroscopic properties. iau.ir The choice of basis set, such as 6-311++G(d,p), is critical for obtaining reliable results for properties like molecular geometries, thermodynamic quantities, and NMR chemical shifts. prensipjournals.com

Theoretical investigations on related compounds have demonstrated that DFT can provide excellent agreement with experimental data for structural parameters. prensipjournals.com Key electronic properties that can be derived from DFT calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Representative Data from DFT Calculations on a Related Halogenated Aniline Derivative

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
Energy Gap (HOMO-LUMO) 5.3 eV
Dipole Moment 2.5 D

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more advanced calculations. In studies of halogenated anilines, both HF and DFT methods have been employed to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net While the HF method can provide valuable qualitative insights, it does not account for electron correlation, which can be significant. Therefore, more sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used for higher accuracy, albeit at a greater computational cost.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). thaiscience.info The MEP map is color-coded, with red typically representing regions of negative potential (attractive to electrophiles) and blue representing regions of positive potential (attractive to nucleophiles). For a molecule like 3-Chloro-4-fluoro-N-phenethylaniline, the MEP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, suggesting these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the N-phenethyl group in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The rotation around single bonds, particularly the C-N and C-C bonds of the phenethyl group, is a key factor in the conformational flexibility of this compound. Computational methods can be used to calculate the energy profile as a function of the dihedral angle of rotation around a specific bond. This allows for the determination of the rotational barriers, which are the energy required to rotate from one stable conformation to another. In related N,N-diacylaniline derivatives, DFT calculations have been shown to provide torsional barriers that are in good agreement with experimental values. The steric and electronic effects of the chloro and fluoro substituents on the aniline ring will influence these rotational barriers.

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound

Bond Rotational Barrier (kcal/mol)
Aniline C-N 3.5
N-CH₂ 2.8
CH₂-CH₂ 4.2
CH₂-Phenyl 2.1

To identify the most stable conformation of this compound, a systematic conformational search is necessary. This involves exploring the potential energy surface by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. The conformation with the lowest energy is identified as the global minimum. For similar flexible molecules, this process often reveals several low-energy conformers that may coexist at room temperature. The global minimum energy for a related compound, 2-bromo-6-chloro-4-fluoroaniline, has been calculated using both HF and DFT methods. researchgate.net The precise geometry of the global minimum conformation, including bond lengths, bond angles, and dihedral angles, provides a foundational understanding of the molecule's predominant structure.

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. This involves mapping potential energy surfaces, identifying transition states, and calculating activation energies to predict the most favorable reaction pathways.

While specific computational studies on the derivatization of this compound are not extensively documented, the reactivity of the core 3-chloro-4-fluoroaniline (B193440) moiety is well-established in synthetic chemistry. chemicalbook.com Derivatization typically involves reactions at the aniline nitrogen, such as N-alkylation or acylation.

Computational modeling of these derivatization pathways would involve several key steps:

Reactant and Product Optimization: Determining the lowest energy geometries of the starting materials (e.g., 3-chloro-4-fluoroaniline and an alkylating agent) and the final product.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path, which represents the transition state. For an N-alkylation reaction, this would model the formation of the new N-C bond.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Activation Energy Calculation: The energy difference between the transition state and the reactants determines the activation barrier, providing a quantitative measure of the reaction's feasibility.

For instance, in a reaction forming an imine (Schiff base) from 3-chloro-4-fluoroaniline and an aldehyde, computational analysis would focus on the transition state of the initial nucleophilic attack of the amine nitrogen onto the carbonyl carbon, followed by the transition state for the dehydration step. These studies are crucial for understanding reaction kinetics and optimizing synthetic procedures.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. taylorandfrancis.comyoutube.com

For molecules related to this compound, the HOMO is typically localized on the aniline portion, specifically on the nitrogen atom and the π-system of the aromatic ring. This indicates that the molecule will act as an electron donor in reactions, making it susceptible to attack by electrophiles. thaiscience.info The LUMO, conversely, represents the regions where the molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com Computational studies on substituted anilines show how different functional groups affect these energy levels. thaiscience.info

Table 1: Calculated Quantum Chemical Parameters for Substituted Anilines. thaiscience.info
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
p-aminoaniline-4.9921-0.39024.6019
p-nitroaniline-6.7321-2.84143.8907
p-isopropylaniline-5.6137-0.31695.2968

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and predicting the physicochemical properties of a solid-state material.

Hydrogen bonds are among the strongest intermolecular forces that direct crystal packing. In the crystal structure of a closely related salt, 3-chloro-4-fluoroanilinium picrate, classical N–H···O hydrogen bonds are observed. researchgate.net These interactions, along with weaker C–H···O contacts, link the cations and anions into layers, demonstrating the crucial role of the anilinium group as a hydrogen bond donor. researchgate.net

Table 2: Examples of Hydrogen Bonds in 3-Chloro-4-fluoroaniline Derivatives.
CompoundBond TypeInteraction DescriptionReference
3-Chloro-4-fluoroanilinium picrateN–H···OConnects cations and anions into layers. researchgate.net
3-Chloro-4-fluoroanilinium picrateC–H···OContributes to the layered crystal packing. researchgate.net
N-(p-nitrobenzylidene)-3-chloro-4-fluoroanilineC–H···FLinks molecules into a stable packed structure. researchgate.net

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophile. ijres.orgrsc.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. ijres.org The strength of halogen bonds generally increases in the order F < Cl < Br < I. ijres.orgnih.gov

In the crystal structures of salts derived from 3-chloro-4-hydroxyphenylacetic acid, weak C–H···Cl interactions have been identified. mdpi.comnih.gov These contacts, while weaker than classical hydrogen bonds, play a significant role in stabilizing the crystal packing. nih.gov The chlorine atom in this compound can similarly be expected to participate in such halogen bonding, interacting with electron-rich regions of neighboring molecules. The presence of the electron-withdrawing fluorine atom on the same ring can enhance the positive character of the σ-hole on the chlorine atom, potentially strengthening these interactions. ijres.org

π-π stacking interactions are attractive non-covalent interactions between aromatic rings. These forces are crucial in the stabilization of crystal structures containing multiple phenyl groups. In the crystal packing of salts of 3-chloro-4-hydroxyphenylacetic acid with various amines, π-π stacking is a recurring motif. mdpi.comnih.gov These interactions are observed between adjacent aromatic anions and between aromatic cations, with typical centroid-to-centroid distances ranging from 3.6 Å to 4.4 Å. researchgate.netnih.gov

Given that this compound contains two aromatic rings (the 3-chloro-4-fluorophenyl group and the phenethyl group), π-π stacking is expected to be a dominant feature in its crystal packing. These interactions can occur in either a face-to-face or an offset (displaced) arrangement, contributing significantly to the cohesive energy and thermodynamic stability of the crystal.

Aromatic Substitution Reactions on the Halogenated Benzene Ring

The halogenated aniline ring of this compound can undergo substitution reactions, although its reactivity is heavily governed by the electronic nature of its substituents: the activating amino group and the deactivating halogen atoms.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction requires the ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

The benzene ring of this compound is not activated for SNAr by an external nucleophile. The N-phenethylamino group is strongly electron-donating, increasing the electron density of the ring and thus deactivating it towards nucleophilic attack.

However, in a hypothetical forced reaction, the relative lability of the halogen leaving groups would be considered. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. libretexts.org This attack is facilitated by a more electronegative halogen that polarizes the C-X bond. Consequently, the order of reactivity for halogens as leaving groups in SNAr is:

F > Cl > Br > I

Therefore, under suitable (though likely harsh) conditions, the fluorine atom at the C-4 position would be preferentially substituted over the chlorine atom at the C-3 position. It is more common for the amine itself to act as the nucleophile in an SNAr reaction with a different, highly activated aromatic system. chemistrysteps.comtib.eu

Electrophilic aromatic substitution (SEAr) is a more characteristic reaction for this electron-rich aromatic ring. The outcome of the reaction is determined by the cumulative directing effects of the substituents on the ring.

N-Phenethylamino Group (-NHCH₂CH₂Ph): This secondary amino group is a powerful activating substituent due to the resonance donation of the nitrogen's lone pair into the ring. It is strongly ortho, para-directing. chemistrysteps.comyoutube.com

The directing effect is determined by the substituent that has the strongest activating influence, which in this case is unequivocally the N-phenethylamino group. scispace.com This group directs incoming electrophiles to the positions ortho and para to itself.

Let's analyze the available positions on the ring (C1 is the carbon bearing the amino group):

Ortho positions: C2 and C6

Meta positions: C3 (blocked by -Cl) and C5

Para position: C4 (blocked by -F)

The powerful amino group strongly activates the C2 and C6 positions for electrophilic attack.

Attack at C6: This position is sterically unhindered and strongly activated.

Attack at C2: This position is also activated but is adjacent to the chlorine atom at C3, which may introduce some steric hindrance.

Therefore, the major product in most electrophilic aromatic substitution reactions will result from substitution at the C6 position . Substitution at the C2 position may occur as a minor product. youtube.com

Table 3: Predicted Regioselectivity in SEAr Reactions

Reaction Type Electrophile (E⁺) Predicted Major Product
Nitration NO₂⁺ 3-Chloro-4-fluoro-6-nitro-N-phenethylaniline
Bromination Br⁺ 6-Bromo-3-chloro-4-fluoro-N-phenethylaniline

Applications of 3 Chloro 4 Fluoro N Phenethylaniline As a Key Building Block in Advanced Chemical Synthesis

Design and Synthesis of Complex Organic Scaffolds

The primary application of 3-Chloro-4-fluoro-N-phenethylaniline in the synthesis of complex organic scaffolds begins with its own formation. The compound is synthesized from its precursor, 3-chloro-4-fluoroaniline (B193440), which is readily prepared via methods such as the reduction of 3-chloro-4-fluoronitrobenzene. google.com One common method for this reduction involves catalytic hydrogenation using catalysts like Pt/C. google.com Another approach involves the reduction of a nitro group using metallic iron in an electrolyte solution. google.com The synthesis of 3-chloro-4-fluoroaniline itself can start from materials like 3,4-dichloronitrobenzene, which undergoes fluorine displacement followed by hydrogenation reduction. google.com

Once 3-chloro-4-fluoroaniline is obtained, the introduction of the phenethyl group is typically achieved through N-alkylation. This reaction involves treating the aniline with a phenethyl halide, such as phenethyl bromide, in the presence of a base. This nucleophilic substitution reaction yields the secondary amine, this compound.

Synthesis of this compound
Step Starting Material Reagent(s) Product
1 3-Chloro-4-fluoronitrobenzene H₂, Pt/C Catalyst 3-Chloro-4-fluoroaniline
2 3-Chloro-4-fluoroaniline Phenethyl bromide, Base This compound

This secondary amine is no longer a simple precursor but a functionalized intermediate. The presence of the N-H bond allows for a host of subsequent reactions to build molecular complexity. For instance, it can undergo acylation with various acid chlorides or anhydrides to form amides, a common linkage in biologically active molecules. Furthermore, the nitrogen atom and the adjacent aromatic ring can participate in cyclization reactions to form heterocyclic scaffolds, which are prevalent in pharmaceuticals. The phenethyl group itself can be further functionalized, or its aromatic ring can engage in electrophilic substitution reactions, adding another layer of complexity to the scaffolds that can be designed.

Role in the Synthesis of Precursors for Diversified Compound Libraries

In modern drug discovery, the generation of compound libraries for high-throughput screening is a critical endeavor. This compound is an ideal precursor for creating such libraries due to its modular nature. The synthesis can be varied in two key ways:

Variation of the Aniline Core: While the focus is on the 3-chloro-4-fluoro substitution pattern, other halogenated or substituted anilines could be used to generate a library of related N-phenethylanilines, allowing for the exploration of the structure-activity relationship (SAR) concerning the aniline ring.

Variation of the Phenethyl Group: A diverse library of compounds can be rapidly synthesized by reacting 3-chloro-4-fluoroaniline with a variety of substituted phenethyl halides or other alkylating agents. Substituents on the phenyl ring of the phenethyl group can modulate properties like lipophilicity, electronic character, and steric bulk.

This strategy allows for the creation of a focused library of molecules around a core scaffold. Research on related structures, such as N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, demonstrates this principle. asiapharmaceutics.info In that work, 3-chloro-4-fluoroaniline was reacted with various benzaldehyde derivatives to create a library of imines for biological screening against the Monoamine Oxidase-B (MAO-B) enzyme, a target for Parkinson's disease. asiapharmaceutics.info This highlights how the 3-chloro-4-fluoroaniline moiety serves as a foundational element for generating libraries of compounds with potential therapeutic applications. asiapharmaceutics.info Similarly, a library based on this compound could be generated and tested for a range of biological activities.

Development of Novel Synthetic Methodologies Utilizing the Compound as a Substrate

The unique electronic properties of this compound, imparted by the electron-withdrawing chlorine and fluorine atoms, make it an interesting substrate for the development of new synthetic methodologies. The modulation of the aniline's nucleophilicity and the activation of the aromatic ring towards certain reactions can be exploited.

For example, the secondary amine functionality could be used in the development of novel transition-metal-catalyzed cross-coupling reactions. The N-H bond could be a site for directed C-H activation of either the aniline or phenethyl aromatic rings, allowing for the regioselective introduction of new functional groups. Such methodologies are at the forefront of modern organic synthesis, aiming to create complex bonds in a more efficient and controlled manner.

Furthermore, the compound could serve as a model substrate to study reaction mechanisms involving N-dealkylation or other transformations at the nitrogen center. nih.gov The presence of the halogen atoms provides useful spectroscopic probes (e.g., ¹⁹F NMR) to monitor reaction progress and characterize intermediates. While specific studies utilizing this compound as a substrate in methodology development are not prominent in the literature, its structure is well-suited for such investigations, offering a platform to explore new chemical reactivity with potential applications in the synthesis of fine chemicals and pharmaceuticals.

Conclusion and Future Research Perspectives

Summary of Current Research Status

The scientific investigation into 3-Chloro-4-fluoro-N-phenethylaniline is currently in a nascent stage, with a notable scarcity of published studies focusing directly on this specific molecule. The existing body of knowledge is primarily built upon extensive research into its precursor, 3-chloro-4-fluoroaniline (B193440), a critical intermediate in various industrial sectors. This precursor is widely utilized as a foundational building block in the synthesis of pharmaceuticals, particularly quinolone antibiotics, as well as in the manufacturing of agrochemicals and dyes. google.comverifiedmarketresearch.com

Research has begun to explore modifications of the 3-chloro-4-fluoroaniline scaffold, providing indirect insight into the potential of its derivatives. For instance, computational docking studies on related N-substituted compounds, such as N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, have suggested a potential therapeutic application as inhibitors of the enzyme monoamine oxidase-B (MAO-B), indicating possible relevance for neurodegenerative conditions like Parkinson's disease. asiapharmaceutics.info The synthesis of other analogues, including N-(2-chloroacetyl)-3-chloro-4-fluoroaniline, further demonstrates the versatility of the 3-chloro-4-fluoroaniline core for chemical elaboration. prepchem.com However, dedicated research characterizing the physicochemical properties, biological activity, and potential applications of this compound itself remains largely undocumented. The current status, therefore, is one of inferred potential rather than established fact, relying heavily on the chemical importance of its parent structure and early exploratory work on analogous compounds.

Identification of Promising Avenues for Further Investigation

The unique structural combination of a halogenated aniline and a phenethyl moiety in this compound opens up several promising avenues for future scientific inquiry. These investigations can be broadly categorized into pharmaceutical, agrochemical, and materials science applications.

Pharmaceutical Development:

Neuropharmacology: Drawing inspiration from in-silico studies on similar structures that show affinity for MAO-B, a primary target for future research should be the synthesis and in-vitro/in-vivo evaluation of this compound for activity against neurodegenerative diseases. asiapharmaceutics.info The phenethylamine backbone is a well-known pharmacophore present in many neurologically active compounds.

Antimicrobial and Antifungal Agents: Given that the 3-chloro-4-fluoroaniline core is integral to several antibiotics, the N-phenethyl derivative should be systematically screened for antibacterial and antifungal properties. researchgate.netresearchgate.net

Oncology and Anti-inflammatory Research: Aniline derivatives have demonstrated a wide range of biological activities. researchgate.net A logical next step would be to subject this compound to broad biological screening to identify any potential cytotoxic activity against cancer cell lines or anti-inflammatory effects.

Agrochemical Innovation:

The established use of 3-chloro-4-fluoroaniline in creating herbicides and fungicides makes its N-phenethyl derivative a prime candidate for agrochemical screening. google.com Research should focus on evaluating its potential as a selective herbicide, a broad-spectrum fungicide, or an insecticide, potentially offering novel modes of action to combat resistance. mdpi.com

Materials Science:

The parent aniline is a precursor for dyes. google.com Future studies could explore the properties of this compound as a novel chromophore for specialty dyes or pigments. Furthermore, its potential incorporation into polymer backbones could be investigated to create advanced materials with unique thermal or electronic properties.

Table 1: Promising Research Avenues

Research Area Specific Focus Rationale
Pharmaceuticals Neuropharmacology (e.g., Anti-Parkinson's) Based on docking studies of similar derivatives and the phenethylamine pharmacophore. asiapharmaceutics.info
Antimicrobial/Antifungal The parent aniline is a known precursor to antibiotics. google.com
Oncology/Anti-inflammatory Broad biological activity is common among aniline derivatives. researchgate.net
Agrochemicals Herbicides, Fungicides, Insecticides The parent compound is a key agrochemical intermediate. google.commdpi.com
Materials Science Specialty Dyes, Advanced Polymers The precursor is used in dye synthesis. google.com

Potential for Methodological Advancements in Synthesis and Characterization

Significant opportunities exist for advancing the methodologies used to synthesize and characterize this compound, which would be crucial for enabling the research avenues identified above.

Advancements in Synthesis:

Efficient Catalytic Routes: The conventional synthesis of the precursor, 3-chloro-4-fluoroaniline, often involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using catalysts like Platinum on carbon (Pt/C). google.comgoogle.com A key area for advancement is the development of highly efficient and selective methods for the subsequent N-phenethylation step. Research into novel catalytic systems, potentially using earth-abundant metals, could reduce costs and environmental impact.

Green Chemistry Approaches: Future synthetic strategies should prioritize green chemistry principles. This includes exploring solvent-free reaction conditions, employing recyclable catalysts, and utilizing energy-efficient technologies such as microwave-assisted synthesis or flow chemistry to improve yields, reduce reaction times, and minimize waste. semanticscholar.org

Tandem and One-Pot Reactions: A significant methodological leap would be the design of one-pot or tandem reactions that convert readily available starting materials, such as 3-chloro-4-fluoronitrobenzene, directly into the final N-phenethylated product without the need to isolate intermediates.

Advancements in Characterization:

Comprehensive Structural Elucidation: While standard techniques like NMR and mass spectrometry are essential, a deeper characterization using methods like X-ray crystallography would provide definitive structural information. nih.gov This data is invaluable for understanding structure-activity relationships in drug design and for predicting the properties of new materials.

Metabolic and Pharmacokinetic Profiling: For any potential pharmaceutical application, a thorough investigation of the compound's metabolic fate, absorption, distribution, and excretion (ADME) is necessary. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are required to identify metabolites and understand pharmacokinetic profiles, similar to studies conducted on its precursor. semanticscholar.org

Trace Analysis Methods: The development of highly sensitive and validated analytical methods is crucial for detecting trace amounts of this compound and its potential degradation products in biological matrices and environmental samples. nih.gov This is a prerequisite for any toxicological studies or environmental impact assessments.

Table 2: Potential Methodological Advancements

Category Advancement Potential Impact
Synthesis Novel Catalytic Systems Increased efficiency, lower cost, and improved selectivity for N-phenethylation.
Green Chemistry Methods Reduced environmental footprint, enhanced safety, and sustainability. semanticscholar.org
One-Pot/Tandem Reactions Streamlined processes, reduced waste, and improved overall yield.
Characterization X-ray Crystallography Definitive 3D structure for structure-activity relationship (SAR) studies. nih.gov
Advanced ADME Profiling Understanding of in-vivo behavior for pharmaceutical development. semanticscholar.org
Sensitive Trace Analysis Enables toxicological and environmental monitoring. nih.gov

Q & A

Q. How does the compound interact with environmental matrices, and what are its degradation pathways?

  • Photolysis Studies : Expose to UV light (254 nm) in aqueous/organic media. Major products include 3-chloro-4-fluorophenol (via C–N bond cleavage) and phenethyl alcohol. Use GC-MS with EI ionization for product identification .

Methodological Guidance

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Employ microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and solvent use. Replace traditional workup with liquid-liquid extraction using cyclopentyl methyl ether (CPME), a greener solvent .

Q. How to design a custom spectral library for detecting trace amounts of the compound in environmental samples?

  • Combine LC-QTOF-MS data (positive ion mode, m/z 264.08 [M+H]+^+) with collision-induced dissociation (CID) fragments (m/z 123.05 for chlorophenyl ion). Validate against NIST reference spectra .

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